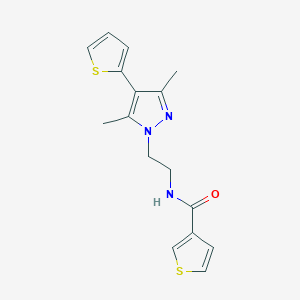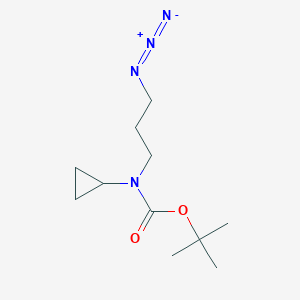![molecular formula C11H13ClFNO2S B2422365 (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride CAS No. 2550996-93-3](/img/structure/B2422365.png)
(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a useful research compound. Its molecular formula is C11H13ClFNO2S and its molecular weight is 277.74. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Building Blocks in Medicinal Chemistry
Compounds containing thiomorpholine and thiomorpholine 1,1-dioxide, such as (1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride, are significant in medicinal chemistry. They are valuable building blocks, with some analogues entering clinical trials and showing diverse biological profiles. Novel bicyclic thiomorpholine building blocks have been synthesized, contributing to the development of new drugs and treatments (Walker & Rogier, 2013).
2. Synthesis of β-Lactamase Inhibitors
The compound has been used in the synthesis of novel β-lactamase inhibitors from clavulanic acid, indicating its potential in combating antibiotic resistance. This involves the preparation and chemical reactions of related compounds to create effective inhibitors (Hunt & Zomaya, 1982).
3. Photocycloaddition in Organic Synthesis
The compound has applications in photocycloaddition reactions, useful in organic synthesis for creating complex molecular structures. This involves the use of visible light to cyclize nitrogen- and sulfur-containing dienes, leading to the synthesis of various biologically active compounds (Jirásek et al., 2017).
4. Antibacterial and Antifungal Activities
Derivatives of this compound have been studied for their antibacterial and antifungal properties. For example, Schiff base derivatives have shown significant activity against various bacterial and fungal species, indicating their potential as new antimicrobial agents (Al-Masoudi et al., 2015).
5. Enhancement of Antibacterial Spectrum
In combination with other β-lactams, certain derivatives extend the antibacterial spectrum of these drugs. They act as β-lactamase inhibitors, effectively inhibiting growth in resistant bacterial strains (English et al., 1978).
6. Interaction with Metal Ions in Solution
The interaction of derivatives of this compound with metal ions like Cu2+ and Zn2+ in aqueous solutions has been investigated. This is important for understanding the stability and behavior of these compounds in biological systems (Cardiano et al., 2017).
Propriétés
IUPAC Name |
(1S,5R)-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2S.ClH/c12-9-3-1-8(2-4-9)11-6-13-5-10(11)16(14,15)7-11;/h1-4,10,13H,5-7H2;1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMOISHCCDAOQM-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(CS2(=O)=O)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
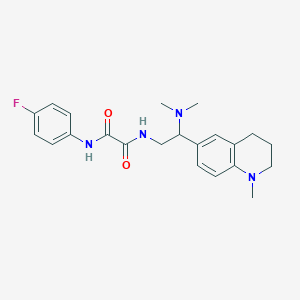
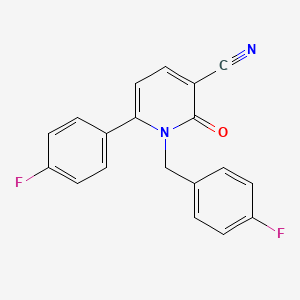
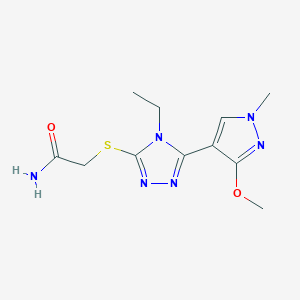
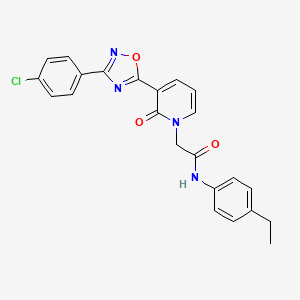
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)
